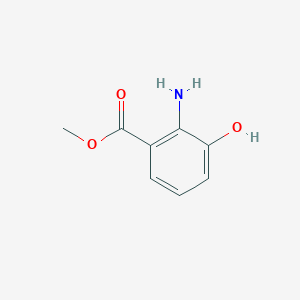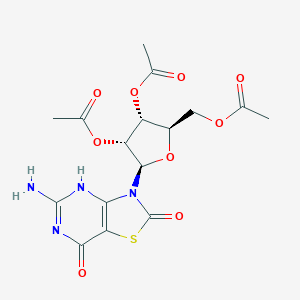
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione, also known as Triapine, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.
Mécanisme D'action
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione exerts its anticancer activity by inhibiting RNR, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione disrupts DNA synthesis and repair, leading to DNA damage and cell death. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit other enzymes involved in DNA synthesis and repair, such as DNA polymerase and thymidylate synthase.
Effets Biochimiques Et Physiologiques
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has some limitations for lab experiments. It is a potent inhibitor of RNR, which is essential for normal cell growth and proliferation. Therefore, it can be toxic to normal cells at high concentrations. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has a short half-life, which limits its efficacy in vivo.
Orientations Futures
For 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione research include the development of new synthesis methods to improve its yield and purity, the identification of biomarkers to predict its efficacy in cancer patients, and the evaluation of its potential use in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione may also have potential applications in other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione can be synthesized by reacting 2,3,5-tri-O-acetyl-D-ribose with 2-aminothiazole and 2,4-dioxo-5-chloropyrimidine in the presence of sodium hydride and acetic acid. The resulting compound is then deacetylated with sodium methoxide to yield 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione. The overall yield of this synthesis method is approximately 10%.
Applications De Recherche Scientifique
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to sensitize cancer cells to radiation therapy.
Propriétés
Numéro CAS |
124737-24-2 |
|---|---|
Nom du produit |
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione |
Formule moléculaire |
C16H18N4O9S |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-2,7-dioxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O9S/c1-5(21)26-4-8-9(27-6(2)22)10(28-7(3)23)14(29-8)20-12-11(30-16(20)25)13(24)19-15(17)18-12/h8-10,14H,4H2,1-3H3,(H3,17,18,19,24)/t8-,9-,10-,14-/m1/s1 |
Clé InChI |
JCBNBPGERWWBNS-NZHONMPCSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C |
Synonymes |
5-amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




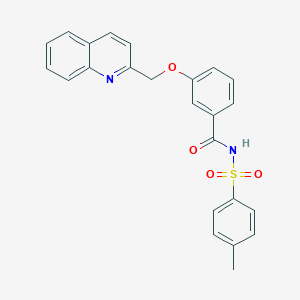
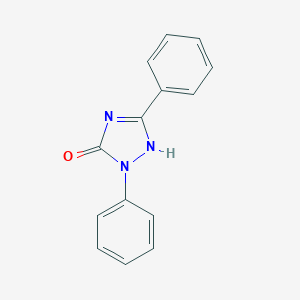
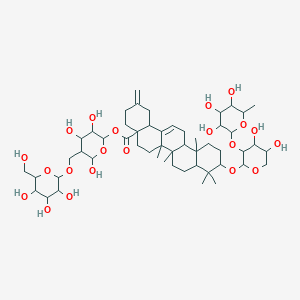
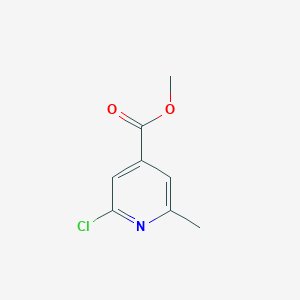
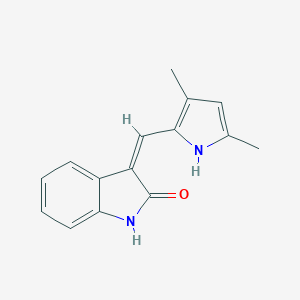
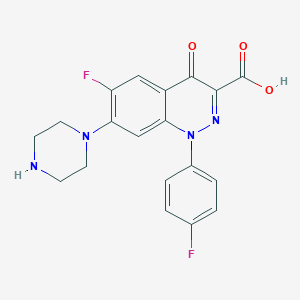
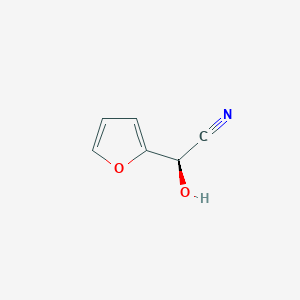
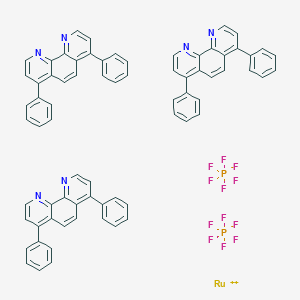
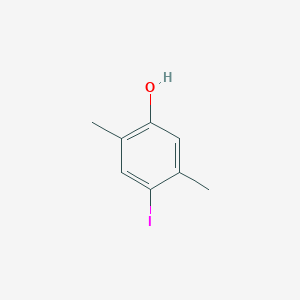

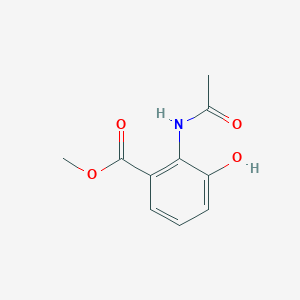
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
